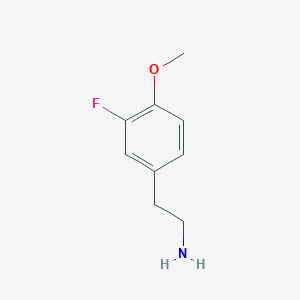

2-(3-氟-4-甲氧基苯基)乙胺

描述

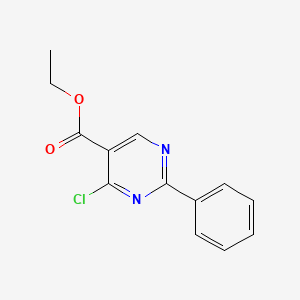

2-(3-Fluoro-4-methoxyphenyl)ethanamine is a chemical compound with the molecular formula C9H12FNO . It has a molecular weight of 169.2 . The compound is also known by its IUPAC name, 1-(3-fluoro-4-methoxyphenyl)ethanamine .

Molecular Structure Analysis

The molecular structure of 2-(3-Fluoro-4-methoxyphenyl)ethanamine consists of a central carbon atom bonded to a hydrogen atom and an amine group (NH2). This central carbon atom is also bonded to a phenyl ring, which is substituted with a fluoro group at the 3-position and a methoxy group at the 4-position .Physical And Chemical Properties Analysis

2-(3-Fluoro-4-methoxyphenyl)ethanamine is a solid or liquid compound . It has a molecular weight of 169.2 and a molecular formula of C9H12FNO . The compound’s InChI code is 1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 .科学研究应用

Pharmacology

In pharmacology, this compound is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications that can lead to the development of new drugs with improved efficacy and safety profiles. For instance, it could be used to create molecules targeting central nervous system disorders due to its ability to cross the blood-brain barrier .

Organic Synthesis

“2-(3-Fluoro-4-methoxyphenyl)ethanamine” serves as a building block in organic synthesis. It can undergo reactions such as alkylation, acylation, and condensation, making it a versatile reagent for constructing complex organic molecules. It’s particularly useful in multistep synthesis processes where precise functional group manipulation is required .

Biochemistry

In biochemistry, this compound finds use in enzyme-catalyzed reactions and as a substrate for chemical assays. It can be used to study enzyme kinetics and understand the interaction between enzymes and substrates. Additionally, it may be involved in the synthesis of biomolecules or as a probe in molecular biology experiments .

Medicinal Chemistry

“2-(3-Fluoro-4-methoxyphenyl)ethanamine” is significant in medicinal chemistry for the design of new therapeutic agents. Its fluorine atom can enhance the binding affinity of drugs to their targets, while the methoxy group can improve solubility and metabolic stability. It’s a candidate for the development of novel treatments for diseases where current medication is limited .

Neuroscience

In neuroscience research, this compound could be used to study neurotransmitter systems, given its structural similarity to phenethylamine, a compound related to neurotransmitters like dopamine and serotonin. It may help in understanding the pathophysiology of neurological disorders and aid in the development of neuroprotective drugs .

Industrial Applications

While not traditionally associated with industrial applications, “2-(3-Fluoro-4-methoxyphenyl)ethanamine” could theoretically be used in the development of industrial dyes, polymers, or as a catalyst in specific chemical reactions. Its potential in this area would depend on its reactivity and the ability to incorporate it into larger molecular frameworks .

安全和危害

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .

属性

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBJMNUDCAJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330072 | |

| Record name | 2-(3-fluoro-4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-4-methoxyphenyl)ethanamine | |

CAS RN |

458-40-2 | |

| Record name | 2-(3-fluoro-4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Nitrophenoxy)phenyl]ethanone](/img/structure/B1267599.png)

![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)